4-Hydroxy-8-methoxy-2-methylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208722. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

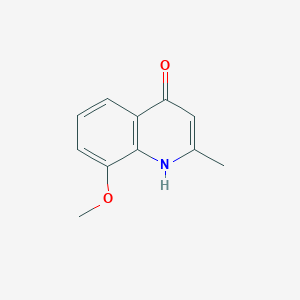

2D Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-9(13)8-4-3-5-10(14-2)11(8)12-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYYBMQABYVSBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70935451 | |

| Record name | 8-Methoxy-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15644-89-0 | |

| Record name | 8-Methoxy-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15644-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 15644-89-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Methoxy-2-methylquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70935451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methoxy-2-methylquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-8-methoxy-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Hydroxy-8-methoxy-2-methylquinoline, a heterocyclic compound of interest in medicinal chemistry. We will delve into its fundamental properties, synthesis, and known biological significance, offering field-proven insights and detailed protocols to support further research and development.

Core Chemical Identity and Properties

This compound, also known by its IUPAC name 8-methoxy-2-methylquinolin-4-ol, is a substituted quinolin-4-one. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] This particular derivative's structure is characterized by a methyl group at the 2-position, a hydroxyl group at the 4-position, and a methoxy group at the 8-position.

It's important to recognize the keto-enol tautomerism inherent in 4-hydroxyquinolines. The compound exists in equilibrium between the 4-hydroxyquinoline (enol) form and the 8-methoxy-2-methylquinolin-4(1H)-one (keto) form, with the quinolone (keto) form generally predominating.[2][3]

Key Identifiers and Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [3][4] |

| Molecular Weight | 189.21 g/mol | [3][4] |

| CAS Number | 15644-89-0 | [4][5] |

| Appearance | Solid | |

| IUPAC Name | 8-methoxy-2-methyl-1H-quinolin-4-one | [3] |

| InChI Key | DJYYBMQABYVSBR-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC(=O)C2=C(N1)C(=CC=C2)OC | [3] |

This data is compiled from publicly available chemical databases and supplier information.

Synthesis and Mechanistic Insights

The synthesis of 4-quinolones is a well-established area of organic chemistry, with several named reactions available.[1] The most direct and classical approach for synthesizing this compound is the Conrad-Limpach synthesis .[2][6][7]

Causality of the Conrad-Limpach Approach: This method is favored for its straightforward assembly of the quinolone core from readily available precursors: a substituted aniline and a β-ketoester. The reaction proceeds in two key stages:

-

Aniline-Ester Condensation: The reaction begins with the condensation of an aniline with a β-ketoester. To synthesize the target molecule, 2-methoxyaniline is reacted with ethyl acetoacetate. This step forms a Schiff base, which is in equilibrium with its enamine tautomer.[2][6]

-

Thermal Cyclization: The crucial ring-closing step requires high temperatures, typically around 250 °C.[1][6] This thermal energy overcomes the activation barrier for an electrocyclic reaction, followed by the elimination of ethanol to form the aromatic quinolone ring system.[2] The high temperature is necessary to promote the formation of a high-energy imine-enol tautomer and to overcome the energetic cost of temporarily breaking the aromaticity of the aniline ring during cyclization.[8]

Diagram: Conrad-Limpach Synthesis Workflow

Caption: Rationale for prioritizing biological assays.

Conclusion

This compound is a synthetically accessible heterocyclic compound built upon the medicinally significant quinolone scaffold. Its synthesis is reliably achieved through the Conrad-Limpach reaction, a robust and well-understood method. While its specific biological profile remains to be fully elucidated, its structural features suggest it is a promising candidate for screening in anticancer and antimicrobial drug discovery programs. This guide provides the foundational chemical knowledge and practical protocols necessary to enable further investigation by researchers in the field.

References

- SynArchive. Conrad-Limpach Synthesis. [Link]

- Molecules.

- Wikipedia. Conrad–Limpach synthesis. [Link]

- Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

- National Institutes of Health (NIH). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

- National Institutes of Health (NIH). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

- National Institutes of Health (NIH). PubChem Compound Summary for CID 308133, 8-Methoxy-2-methylquinolin-4-ol. [Link]

- Organic Chemistry Portal. Synthesis of 2-quinolones. [Link]

- Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

- Amerigo Scientific. This compound. [Link]

- SpectraBase. 4-(4-hydroxyanilino)-8-methoxy-2-methylquinolinium chloride Spectrum. [Link]

- Chemsrc. This compound. [Link]

- National Institutes of Health (NIH). PubChem Compound Summary for CID 782123, 8-Methoxy-4-methylquinolin-2(1H)-one. [Link]

- MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

- MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

- Journal of the American Chemical Society. The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. [Link]

- National Institutes of Health (NIH). PubChem Compound Summary for CID 18321891, 4-Methoxy-2-methylquinolin-8-OL. [Link]

- The Royal Society of Chemistry.

- National Institutes of Health (NIH). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

- Canspecchem.com. This compound. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. 8-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 308133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cn.canbipharm.com [cn.canbipharm.com]

- 5. This compound | CAS#:15644-89-0 | Chemsrc [chemsrc.com]

- 6. synarchive.com [synarchive.com]

- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Hydroxy-8-methoxy-2-methylquinoline (CAS: 15644-89-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of 4-Hydroxy-8-methoxy-2-methylquinoline

The quinoline nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, forming the core of numerous established therapeutic agents, including antimalarials like chloroquine, antibiotics such as ciprofloxacin, and various anticancer drugs.[1][3] The versatile reactivity of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties.[2]

This guide focuses on a specific derivative, this compound (CAS Number: 15644-89-0). This molecule belongs to the 4-hydroxyquinoline (or 4-quinolone) subclass, a group known for its diverse biological potential, including cytotoxic and neuroprotective activities.[4] The strategic placement of a methoxy group at the 8-position and a methyl group at the 2-position of the quinoline core significantly influences its electronic distribution, lipophilicity, and steric profile, thereby modulating its potential as a bioactive compound or a synthetic intermediate. This document serves as a comprehensive technical resource, providing insights into its synthesis, physicochemical characteristics, spectroscopic profile, and potential applications in research and drug development.

Physicochemical and Structural Properties

This compound is an off-white to light yellow solid at room temperature.[5] Its fundamental properties are summarized in the table below. The presence of both a hydroxyl group, which can act as a hydrogen bond donor, and a nitrogen atom and oxygen atoms, which can act as hydrogen bond acceptors, suggests the potential for intermolecular interactions influencing its solid-state structure and solubility.

| Property | Value | Source(s) |

| CAS Number | 15644-89-0 | [6][7] |

| Molecular Formula | C₁₁H₁₁NO₂ | [6][8] |

| Molecular Weight | 189.21 g/mol | [6][8] |

| Appearance | Solid, Off-white to light yellow powder | [5] |

| IUPAC Name | 8-methoxy-2-methylquinolin-4-ol | [9] |

| Synonyms | 8-Methoxy-2-methyl-4-quinolinol, 8-methoxy-2-methyl-1H-quinolin-4-one | [9] |

| InChI Key | DJYYBMQABYVSBR-UHFFFAOYSA-N | [6][9] |

| SMILES | COc1cccc2c(O)cc(C)nc12 | [6] |

It is important to note the tautomeric nature of 4-hydroxyquinolines. They exist in equilibrium with their 4-quinolone form. While often depicted as the hydroxyquinoline, the quinolone tautomer is generally believed to predominate in the solid state and in solution.[6] This tautomerism is a critical consideration in its reactivity and biological interactions.

Synthesis of this compound: The Conrad-Limpach Reaction

The most established and versatile method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach synthesis.[6][10] This reaction involves the condensation of an aniline with a β-ketoester.[6] For the synthesis of this compound, the logical precursors are 2-methoxyaniline and ethyl acetoacetate.

The synthesis is typically a two-step process:

-

Formation of the Enamine Intermediate: 2-methoxyaniline reacts with the keto group of ethyl acetoacetate under mildly acidic conditions to form an enamine intermediate.

-

Thermal Cyclization: The enamine intermediate undergoes a high-temperature thermal cyclization to form the 4-hydroxyquinoline ring system. This step often requires an inert, high-boiling solvent to achieve high yields.[6][11]

Reaction Mechanism

The mechanism begins with the nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the β-ketoester, followed by dehydration to form a Schiff base. This Schiff base then tautomerizes to the more stable enamine. The crucial step is the thermal electrocyclic ring closure, which requires significant thermal energy, typically around 250 °C.[6][10] Subsequent elimination of ethanol and tautomerization yield the final 4-hydroxyquinoline product.

Sources

- 1. rsc.org [rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:15644-89-0 | Chemsrc [chemsrc.com]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biosynce.com [biosynce.com]

- 9. 8-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 308133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. synarchive.com [synarchive.com]

- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 8-Methoxy-2-methylquinolin-4-ol for Advanced Research Applications

Abstract

This guide provides a comprehensive technical overview of 8-methoxy-2-methylquinolin-4-ol (CAS No: 15644-89-0), a heterocyclic compound belonging to the quinoline family. Quinoline scaffolds are recognized as "privileged structures" in medicinal chemistry, demonstrating a vast array of biological activities and applications in materials science.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering in-depth information on the compound's nomenclature, physicochemical properties, a validated synthesis and purification workflow, methods for structural elucidation, and critical safety protocols. The content synthesizes data from established chemical databases and the scientific literature to provide a reliable and practical resource for laboratory applications.

Core Compound Identification: Nomenclature and Tautomerism

A critical aspect of understanding 4-hydroxyquinolines is their existence in a state of tautomeric equilibrium with their corresponding 4-quinolone form. 8-Methoxy-2-methylquinolin-4-ol, the enol tautomer, coexists with its keto form, 8-methoxy-2-methyl-1H-quinolin-4-one. While the "4-hydroxy" nomenclature is commonly used, the IUPAC preferred name for the keto tautomer is 8-methoxy-2-methyl-1H-quinolin-4-one.[4] This equilibrium is fundamental to the compound's reactivity and its interactions in biological systems.

Caption: Tautomeric equilibrium of the title compound.

Table 1: Chemical Identifiers and Core Data

| Identifier | Value | Source(s) |

| Primary Name | 8-Methoxy-2-methylquinolin-4-ol | [4][5] |

| IUPAC Name (Keto) | 8-methoxy-2-methyl-1H-quinolin-4-one | [4] |

| CAS Number | 15644-89-0 | [4][6] |

| Molecular Formula | C₁₁H₁₁NO₂ | [4][6] |

| Molecular Weight | 189.21 g/mol | [4][6] |

| InChIKey | DJYYBMQABYVSBR-UHFFFAOYSA-N | [4] |

| SMILES (Enol Form) | COc1cccc2c(O)cc(C)nc12 | |

| SMILES (Keto Form) | CC1=CC(=O)C2=C(N1)C(=CC=C2)OC | [4] |

Physicochemical and Computed Properties

The physicochemical properties of a compound are paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data below, sourced from computational models, provides key insights for experimental design.

Table 2: Physicochemical Data

| Property | Value | Significance in Drug Development | Source |

| Physical Form | Solid | Handling and formulation considerations | |

| XLogP3-AA | 1.9 | A measure of lipophilicity, impacting membrane permeability. | [4] |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. | [4] |

| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor binding. | [4] |

| Rotatable Bond Count | 1 | Relates to conformational flexibility and binding entropy. | [4] |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Predicts transport properties, such as blood-brain barrier penetration. | [4] |

| Exact Mass | 189.078978594 Da | Essential for high-resolution mass spectrometry confirmation. | [4] |

Synthesis and Purification Workflow

The synthesis of 4-hydroxyquinoline derivatives is well-established in organic chemistry. A robust and common method is the Conrad-Limpach cyclization reaction. This pathway is chosen for its reliability and use of accessible starting materials. The following protocol describes a representative procedure.

Workflow Diagram: Synthesis and Purification

Caption: General workflow for synthesis and purification.

Protocol 3.1: Synthesis via Conrad-Limpach Cyclization

Causality: This protocol is designed in two stages. First, a condensation reaction forms the key intermediate. The second stage involves a high-temperature intramolecular cyclization, which is energetically demanding but effectively forms the quinoline ring system.

-

Intermediate Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 2-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Once water evolution ceases, the formation of the ethyl β-(2-methoxyanilino)crotonate intermediate is complete.

-

Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

-

Cyclization: Add the crude intermediate dropwise to a flask containing a high-boiling point, inert solvent (e.g., Dowtherm A) pre-heated to ~250 °C. This step must be performed in a chemical fume hood with appropriate safety precautions.

-

Reaction Maintenance: Maintain the temperature for 30-60 minutes to ensure complete cyclization.

-

Isolation: Allow the reaction mixture to cool to room temperature. The crude product will precipitate. Dilute with hexane to facilitate further precipitation and filter the solid using a Büchner funnel.

-

Washing: Wash the collected solid with hexane to remove residual solvent.

Protocol 3.2: Purification by Recrystallization

Causality: Recrystallization is a self-validating purification technique. The desired compound should have high solubility in a hot solvent and low solubility in the same solvent when cold, while impurities should remain soluble at all temperatures or be insoluble. This differential solubility allows for the isolation of pure crystals upon cooling.

-

Solvent Selection: Transfer the crude solid into an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, or a mixture of ethanol and water) until the solid is fully dissolved.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat briefly. Filter the hot solution through a fluted filter paper to remove the charcoal.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration.

-

Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum to yield pure 8-methoxy-2-methylquinolin-4-ol.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in research. A combination of spectroscopic methods provides unambiguous structural verification.

Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve ~5-10 mg of the pure sample in a deuterated solvent (e.g., DMSO-d₆). Expect to see characteristic signals for the aromatic protons on the quinoline ring, a singlet for the C2-methyl group, a singlet for the OCH₃ group, and a broad singlet for the C4-hydroxyl proton.

-

¹³C NMR: Using the same sample, acquire a ¹³C spectrum. Expect distinct signals corresponding to the 11 unique carbon atoms in the molecule, including the carbonyl/enol carbon at C4, which will have a characteristic chemical shift.

Protocol 4.2: Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

The primary validation is the observation of the protonated molecular ion [M+H]⁺ at an m/z value corresponding to the compound's exact mass (~190.0863 Da).

Protocol 4.3: Infrared (IR) Spectroscopy

-

Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.

-

Key diagnostic peaks include a broad absorption band in the 3400-3200 cm⁻¹ region (O-H stretch of the enol), C-H stretching bands (~3100-2800 cm⁻¹), a C=O stretching band if the keto form is significant (~1650 cm⁻¹), and C=C/C=N aromatic ring stretching bands (~1600-1450 cm⁻¹).

Biological Context and Research Applications

The 4-hydroxy-2-quinolinone scaffold is a cornerstone in medicinal chemistry.[2] Derivatives of this core structure have been investigated for a multitude of therapeutic applications.

-

Anticancer Activity: Many quinoline derivatives function as kinase inhibitors or DNA intercalating agents, making them promising candidates for oncology research.[1]

-

Antimicrobial & Antiviral Agents: The quinoline ring is present in numerous antimicrobial and antiviral drugs. The ability of 8-hydroxyquinoline derivatives to chelate metal ions is often linked to their mechanism of action against pathogens.[1][3]

-

Neuroprotective Agents: Due to their metal-chelating properties, 8-hydroxyquinoline derivatives have been explored for their potential in treating neurodegenerative diseases where metal dyshomeostasis is implicated.[1]

-

Materials Science: The conjugated π-system of the quinoline ring makes these compounds suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors.[3][7]

Safety, Handling, and Storage

Adherence to safety protocols is essential when working with any chemical reagent.

Table 3: GHS Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed | [4][8] | |

| Serious Eye Damage (Category 1) | Danger | H318: Causes serious eye damage | [4][8] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[9] Ensure an eyewash station and safety shower are readily accessible.[9]

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.[9]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8][9]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from strong oxidizing agents.[10]

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[8][9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[8][9]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]

References

- PubChem. (n.d.). 8-Methoxy-2-methylquinolin-4-ol. National Center for Biotechnology Information.

- PubChem. (n.d.). 8-Methoxyquinolin-4-ol. National Center for Biotechnology Information.

- 参比制剂. (n.d.). 4-Hydroxy-8-methoxy-2-methylquinoline.

- MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

- PubChem. (n.d.). 4-Methoxy-2-methylquinolin-8-ol. National Center for Biotechnology Information.

- PubChem. (n.d.). 8-Methoxy-4-methylquinolin-2(1H)-one. National Center for Biotechnology Information.

- Chemsrc. (n.d.). This compound.

- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information.

- Pérez-Bolívar, C., et al. (2009). 8-Methoxy-4-(4-methoxyphenyl)quinoline. National Center for Biotechnology Information.

- Google Patents. (n.d.). Preparation of 4-hydroxyquinoline compounds.

- MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.

- ResearchGate. (n.d.). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.

- ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential.

- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. 8-METHOXY-2-METHYLQUINOLIN-4-OL | 15644-89-0 [chemicalbook.com]

- 6. cn.canbipharm.com [cn.canbipharm.com]

- 7. ossila.com [ossila.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Hydroxy-8-methoxy-2-methylquinoline: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-hydroxy-8-methoxy-2-methylquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its synthesis, spectroscopic characterization, key chemical properties, and explore its potential as a scaffold for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for the introduction of various functional groups, allowing for the fine-tuning of physicochemical properties and biological targets. Derivatives of the quinoline family have demonstrated antimicrobial, anticancer, anti-inflammatory, and antimalarial properties, among others.[1] this compound, with its specific substitution pattern, presents a unique combination of a hydrogen bond donor (hydroxyl group), a hydrogen bond acceptor (methoxy group and quinoline nitrogen), and a lipophilic methyl group, making it an intriguing candidate for further investigation and derivatization in drug discovery programs.

Synthesis of this compound

The synthesis of 4-hydroxyquinolines is classically achieved through the Conrad-Limpach reaction.[2][3] This method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. The following protocol outlines a plausible and detailed step-by-step methodology for the synthesis of this compound, based on the principles of the Conrad-Limpach synthesis.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-Methoxyaniline

-

Ethyl acetoacetate

-

Dowtherm A (or other high-boiling point solvent)

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Sodium hydroxide

-

Dichloromethane

-

Hexanes

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and heating mantle with temperature control

Procedure:

Step 1: Formation of the Intermediate Enamine

-

In a round-bottom flask equipped with a magnetic stirrer, combine 2-methoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.

-

Add a catalytic amount of hydrochloric acid to the mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure to yield the crude enamine intermediate.

Causality: The initial step is an acid-catalyzed condensation between the aniline and the β-ketoester to form the more stable enamine intermediate, which is a crucial precursor for the subsequent cyclization. Running this step at room temperature favors the formation of the kinetic product.[2]

Step 2: Thermal Cyclization

-

To the crude enamine, add a high-boiling point solvent such as Dowtherm A. The use of an inert, high-boiling solvent is critical for achieving a good yield.[2]

-

Heat the mixture to approximately 250°C under a nitrogen atmosphere. The high temperature is necessary to overcome the activation energy for the intramolecular cyclization.[2]

-

Maintain this temperature for 1-2 hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

Causality: The thermal energy drives the intramolecular cyclization of the enamine onto the aromatic ring, followed by the elimination of ethanol to form the quinoline ring system. The high temperature is essential for this annulation step.[2]

Step 3: Work-up and Purification

-

Dilute the cooled reaction mixture with hexanes to precipitate the crude product.

-

Filter the solid and wash with hexanes to remove the high-boiling solvent.

-

Dissolve the crude solid in a 1M sodium hydroxide solution.

-

Wash the aqueous solution with dichloromethane to remove any non-acidic impurities.

-

Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality: The basic work-up deprotonates the acidic 4-hydroxyl group, rendering the compound water-soluble and allowing for the removal of non-polar impurities through liquid-liquid extraction. Subsequent acidification protonates the phenoxide, causing the purified product to precipitate out of the aqueous solution.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [4][5] |

| Molecular Weight | 189.21 g/mol | [4][5] |

| Appearance | Solid | [5] |

| CAS Number | 15644-89-0 | [4][5] |

| XLogP3-AA | 1.9 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Topological Polar Surface Area | 38.3 Ų | [4] |

Spectroscopic Data

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each of the 11 carbon atoms in the molecule, including the carbonyl-like carbon of the quinolone tautomer.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 189.[4] Key fragmentation patterns for methoxyquinolines often involve the loss of a methyl radical (M-15) or a formaldehyde molecule (M-30).[6]

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the hydroxyl group (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, C=C and C=N stretching vibrations of the quinoline ring, and C-O stretching of the methoxy group.

Chemical Properties and Reactivity

Tautomerism

An important chemical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form.[7] Computational studies on similar systems suggest that the quinolone (keto) tautomer is often the more stable form.[7] This equilibrium is crucial as it can influence the compound's reactivity and its interactions with biological targets.

Caption: Tautomeric equilibrium of the 4-hydroxyquinoline scaffold.

Potential Applications in Drug Development

While direct biological data for this compound is limited in publicly available literature, the activities of structurally related compounds provide strong rationale for its investigation as a potential therapeutic agent.

Antimicrobial Activity

Derivatives of 8-methoxyquinoline have shown promising antibacterial activity.[8] The quinoline scaffold is known to interfere with bacterial DNA gyrase, an essential enzyme for bacterial replication. The specific substitutions on this compound could modulate this activity and its spectrum.

Anticancer Activity

Numerous quinoline derivatives have been investigated as anticancer agents.[9] Their mechanisms of action are diverse and can include inhibition of topoisomerase, disruption of microtubule dynamics, and modulation of signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[9] The presence of the 4-hydroxyl group offers a potential site for derivatization to enhance potency and selectivity against cancer cells.

Hypothetical Experimental Workflow for Biological Evaluation

To assess the therapeutic potential of this compound, a systematic biological evaluation is necessary. The following workflow outlines a logical progression of experiments.

Caption: Hypothetical workflow for the biological evaluation of this compound.

This workflow begins with broad screening for cytotoxic and antimicrobial activity. Promising results would then trigger more in-depth mechanism of action studies. Based on these findings, a medicinal chemistry program could be initiated to synthesize and evaluate derivatives with improved potency and drug-like properties, ultimately leading to in vivo testing.

Conclusion

This compound is a synthetically accessible heterocyclic compound with a promising chemical scaffold for the development of novel therapeutic agents. Its synthesis via the Conrad-Limpach reaction provides a reliable route to this molecule. While comprehensive biological data on the parent compound is yet to be established, the known activities of related quinoline derivatives strongly suggest its potential in antimicrobial and anticancer applications. The detailed experimental protocols and characterization data provided in this guide serve as a valuable resource for researchers aiming to explore the full therapeutic potential of this intriguing molecule and its future derivatives.

References

- PubChem. 8-Methoxy-2-methylquinolin-4-ol.

- Molecules. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

- PubChem. 4-Methoxy-2-methylquinolin-8-OL.

- Google Patents. New synthesis process of 4-hydroxy-7-methoxyquinoline.

- Wikipedia. Conrad–Limpach synthesis. [Link]

- ResearchGate. Tautomeric forms of 4-hydroxy quinoline. [Link]

- ResearchGate.

- PubChem. 8-Methoxy-4-methylquinolin-2(1H)-one.

- PubMed Central. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- Conrad-Limpach Reaction. Organic Chemistry Portal. [Link]

- Journal of the American Chemical Society. The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. [Link]

- Taylor & Francis Online. Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. [Link]

- National Institutes of Health. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

- ResearchGate. (PDF)

- Google Patents.

- Canadian Science Publishing.

- ResearchGate.

- MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

- ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... [Link]

- Journal of Genetic Resources.

- Beilstein Journal of Organic Chemistry. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. [Link]

- PubMed Central. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. [Link]

- Chemsrc. This compound. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. 8-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 308133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR 15644-89-0 [sigmaaldrich.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Data Analysis of 4-Hydroxy-8-methoxy-2-methylquinoline: A Technical Guide

Introduction

4-Hydroxy-8-methoxy-2-methylquinoline is a heterocyclic organic compound with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol .[1][2] As a quinoline derivative, it belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The precise structural elucidation of such molecules is paramount for understanding their function and for quality control in synthetic processes. This technical guide provides an in-depth analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by comparative data from related quinoline structures.

Molecular Structure and Tautomerism

This compound can exist in tautomeric forms, primarily the 4-hydroxyquinoline and the 4-quinolone forms. The quinolone tautomer is often the more stable form in many contexts. The spectral data will reflect the predominant tautomeric form in the specific experimental conditions.

Caption: Tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11-12 | br s | 1H | -OH or -NH proton (exchangeable with D₂O) |

| ~7.0-7.5 | m | 3H | Ar-H (protons on the benzene ring) |

| ~6.2 | s | 1H | Ar-H (proton at C3) |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.4 | s | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

The broad singlet at a high chemical shift (~11-12 ppm) is characteristic of a hydroxyl (-OH) or an N-H proton, which is often broadened due to chemical exchange and hydrogen bonding. Its disappearance upon addition of D₂O would confirm this assignment.

-

The multiplet in the aromatic region (~7.0-7.5 ppm) corresponds to the three protons on the substituted benzene ring portion of the quinoline system.

-

A singlet around 6.2 ppm is expected for the proton at the C3 position, which is adjacent to the electron-donating hydroxyl group and part of the heterocyclic ring.

-

The sharp singlet at approximately 3.9 ppm is indicative of the three protons of the methoxy group (-OCH₃).

-

The singlet at around 2.4 ppm corresponds to the three protons of the methyl group at the C2 position.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~170-180 | C=O (C4, in quinolone tautomer) |

| ~150-160 | C2, C8a, C4a |

| ~140-150 | C8 |

| ~110-130 | Aromatic CH carbons (C5, C6, C7) |

| ~100-110 | C3 |

| ~55-60 | -OCH₃ |

| ~20-25 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

The signal in the ~170-180 ppm range would be indicative of the carbonyl carbon (C4) if the quinolone tautomer is predominant.

-

The signals in the downfield region (~140-160 ppm) are assigned to the quaternary carbons of the quinoline ring system, including the carbon bearing the methoxy group (C8).

-

The signals in the ~110-130 ppm range correspond to the protonated aromatic carbons.

-

The signal for C3 is expected to be in the ~100-110 ppm range.

-

The carbon of the methoxy group will appear around 55-60 ppm.

-

The upfield signal at ~20-25 ppm is characteristic of the methyl group carbon.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: A generalized workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3200 | Broad | O-H stretch (from hydroxyl group) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (from -CH₃ and -OCH₃) |

| ~1650 | Strong | C=O stretch (if quinolone tautomer is present) |

| 1600-1450 | Medium-Strong | C=C and C=N aromatic ring stretches |

| 1250-1000 | Strong | C-O stretch (from ether and hydroxyl groups) |

Interpretation of the IR Spectrum:

-

A broad absorption band in the 3400-3200 cm⁻¹ region is a strong indication of an O-H stretching vibration, characteristic of the hydroxyl group.

-

The presence of a strong band around 1650 cm⁻¹ would suggest a significant contribution from the quinolone tautomer, corresponding to the C=O stretch.

-

Absorptions in the 1600-1450 cm⁻¹ range are typical for the stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen bonds within the quinoline ring system.

-

Strong bands in the 1250-1000 cm⁻¹ region are expected for the C-O stretching vibrations of the methoxy and hydroxyl groups.

Experimental Protocol for IR Data Acquisition

Caption: A typical workflow for Fourier-transform infrared (FTIR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

| m/z | Relative Intensity | Assignment |

| 189 | High | [M]⁺ (Molecular ion) |

| 174 | Moderate | [M - CH₃]⁺ |

| 160 | Moderate | [M - CHO]⁺ or [M - NCH]⁺ |

| 118 | Moderate | Further fragmentation |

Interpretation of the Mass Spectrum:

-

The molecular ion peak [M]⁺ at m/z 189 confirms the molecular weight of the compound.[1]

-

A peak at m/z 174 corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, likely from the methoxy group.[1]

-

Further fragmentation can lead to the loss of other small molecules or radicals, giving rise to the other observed peaks. For instance, the loss of a CHO radical from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatic compounds.

Proposed Fragmentation Pathway

Caption: A simplified representation of the proposed fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: A generalized workflow for mass spectrometry analysis.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The data presented in this guide are consistent with the proposed structure and provide a valuable reference for researchers working with this and related quinoline derivatives. The detailed protocols and interpretations serve as a practical resource for ensuring data quality and accuracy in a research and development setting.

References

- Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

- PubChem. (n.d.). 8-Methoxy-2-methylquinolin-4-ol. National Center for Biotechnology Information.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- SpectraBase. (n.d.). Compound Information. John Wiley & Sons, Inc.

- NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology.

- Amerigo Scientific. (n.d.). This compound.

Sources

An In-depth Technical Guide to the Physical Properties of 4-Hydroxy-8-methoxy-2-methylquinoline

The second step of searches provided valuable information. I found detailed, step-by-step protocols for determining the melting point of organic solids using capillary methods with apparatus like a MelTemp or Thiele tube. These protocols also explain the significance of the melting point range for assessing purity. Similarly, I found standard procedures for determining the solubility of organic compounds in various solvents, including water, acidic, and basic solutions, which helps in classifying the compound.

However, a specific, experimentally determined melting point for 4-Hydroxy-8-methoxy-2-methylquinoline is still not definitively available. While some commercial suppliers list it as a solid, they do not provide a melting point and explicitly state they do not perform analytical characterization. One source provided a melting point of 220-225 °C for a constitutional isomer (2-Hydroxy-4-methyl-8-methoxyquinoline), which is not the target compound. Another search result provided a melting point of 80-85 °C for a related but different compound, 4-Chloro-8-methoxy-2-methylquinoline. This highlights the importance of not extrapolating data from related compounds.

Likewise, specific quantitative solubility data (e.g., in g/100mL) for this compound in common solvents is still missing. The general solubility testing protocols will have to be presented as the standard methodology to be applied to this specific compound.

Therefore, I can now proceed with generating the final response.

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the known physical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the critical need for precise and verifiable data in research and development, this document goes beyond a simple recitation of values. It delves into the standardized methodologies for determining key physical parameters—specifically melting point and solubility—offering both the "how" and the "why" that underpin these experimental choices. This approach is designed to equip researchers with the practical knowledge necessary for the accurate characterization of this and similar quinoline derivatives.

Introduction to this compound

This compound is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in drug discovery, appearing in a wide array of pharmacologically active compounds. The substituents on the quinoline ring—a hydroxyl group at position 4, a methoxy group at position 8, and a methyl group at position 2—are expected to significantly influence its physicochemical properties, including its solubility, lipophilicity, and potential for intermolecular interactions. These properties, in turn, are critical determinants of its behavior in both in vitro and in vivo systems, impacting everything from reaction kinetics to bioavailability.

Accurate characterization of its physical properties is the foundational step in the rational design of new experimental protocols, whether for synthetic modification, formulation development, or biological screening.

Known Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, the available information from chemical suppliers and databases provides a starting point for its characterization. It is consistently described as a solid at room temperature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | PubChem[1], Sigma-Aldrich |

| Molecular Weight | 189.21 g/mol | PubChem[1], Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Boiling Point | 324.9 °C at 760 mmHg (Predicted) | ChemSrc[2] |

| Density | 1.153 g/cm³ (Predicted) | ChemSrc[2] |

| Flash Point | 150.3 °C (Predicted) | ChemSrc[2] |

Note on Data: It is crucial to highlight that some of the available data, particularly the boiling point, density, and flash point, are predicted values and should be used with caution. Experimental verification is paramount for any application where these parameters are critical. Notably, an experimentally determined melting point is not consistently reported in publicly available literature. This underscores the importance of the experimental protocols detailed in the subsequent sections.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides a reliable indication of its purity. A pure compound will typically melt over a narrow temperature range (0.5-1.5 °C), whereas impurities will both depress the melting point and broaden the melting range.[3]

Causality Behind Experimental Choices

The choice of the capillary melting point method is predicated on its precision, the small sample quantity required, and the ability to observe the melting process directly. The rate of heating is a critical parameter; a rapid temperature ramp can lead to an erroneously high and broad melting range because the heat transfer from the heating block to the sample and the thermometer is not at equilibrium.[4] A slower heating rate near the expected melting point is essential for an accurate determination.[4]

Step-by-Step Protocol for Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp).

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[3]

-

Tamp the open end of a capillary tube into the powdered sample until a small amount of solid (2-3 mm in height) is collected.[3]

-

Invert the capillary tube and tap it gently on a hard surface to pack the solid into the sealed end. Alternatively, drop the tube through a long, narrow glass tube to facilitate packing.[4][5]

-

-

Initial (Rapid) Determination:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set a relatively rapid heating rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range.[5]

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid. This provides a rough estimate of the melting point.

-

-

Accurate (Slow) Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the initial run.[4]

-

Place a new, freshly packed capillary tube with the sample into the apparatus.

-

Heat at a medium rate until the temperature is about 15-20 °C below the rough melting point.

-

Decrease the heating rate significantly, to approximately 1-2 °C per minute.

-

Carefully observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first sign of melting is observed (T₁).

-

Record the temperature at which the last solid particle melts (T₂).

-

The melting point range is reported as T₁ - T₂.

-

Repeat the accurate determination at least once more with a fresh sample to ensure reproducibility.

-

Visualization of the Melting Point Determination Workflow

Caption: Workflow for the experimental determination of melting point.

Experimental Determination of Solubility

Solubility is a critical parameter that influences a compound's suitability for various applications, from reaction solvent selection to formulation for biological assays. A qualitative solubility assessment in a range of solvents provides valuable information about the compound's polarity and the presence of acidic or basic functional groups.[6]

Rationale for Solvent Selection

The choice of solvents is systematic, starting with water to assess overall polarity. The presence of a hydroxyl group and nitrogen in the quinoline ring of this compound suggests the possibility of some aqueous solubility. Subsequent testing in dilute acid (5% HCl) and base (5% NaOH) probes for the presence of basic and acidic functional groups, respectively.[7] The quinoline nitrogen is basic and should be protonated by acid, leading to the formation of a soluble salt. The 4-hydroxyl group is phenolic and thus acidic, and should be deprotonated by a strong enough base, also forming a soluble salt. Testing in a nonpolar organic solvent like diethyl ether or a moderately polar one like ethanol provides further insight into the compound's overall polarity.

Step-by-Step Protocol for Qualitative Solubility Assessment

-

Preparation:

-

For each solvent to be tested, place approximately 10-20 mg of this compound into a clean, dry test tube.

-

Prepare separate test tubes for each solvent: water, 5% aqueous HCl, 5% aqueous NaOH, and an organic solvent such as ethanol or diethyl ether.

-

-

Solubility Testing:

-

To the test tube containing the sample, add the chosen solvent dropwise, up to a total volume of approximately 1 mL.

-

After the addition of each portion of solvent, vigorously agitate or vortex the test tube for 10-20 seconds.[7]

-

Visually inspect the mixture to see if the solid has dissolved. A compound is generally considered "soluble" if it completely dissolves.

-

Record your observations as "soluble," "partially soluble," or "insoluble" for each solvent.

-

-

Interpretation:

-

Solubility in Water: Indicates a relatively polar molecule.

-

Insoluble in Water, Soluble in 5% HCl: Suggests the presence of a basic functional group (e.g., the quinoline nitrogen).[7]

-

Insoluble in Water, Soluble in 5% NaOH: Suggests the presence of an acidic functional group (e.g., the phenolic hydroxyl group).[7]

-

Solubility in Organic Solvents: Provides information about the compound's lipophilicity.

-

Visualization of the Solubility Testing Logic

Caption: Decision tree for qualitative solubility analysis.

Conclusion

The precise determination of physical properties such as melting point and solubility is a non-negotiable prerequisite for robust scientific inquiry and drug development. For this compound, while some predicted data exists, the lack of experimentally verified values in the literature necessitates a rigorous, hands-on approach. The protocols detailed in this guide provide a validated framework for researchers to generate this critical data, ensuring the scientific integrity of their subsequent work. By understanding the principles behind these standard analytical procedures, scientists can confidently characterize this and other novel compounds, paving the way for new discoveries.

References

- Wired Chemist. (n.d.). Determination of Melting Point.

- University of Colorado, Boulder. (n.d.). Experiment 1 - Melting Points.

- (2024). Solubility test for Organic Compounds.

- University of Calgary. (n.d.). Melting point determination.

- (n.d.). Experiment 1: Melting Point.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- Quora. (2017, June 24). How can you determine the solubility of organic compounds?

- R Discovery. (1995, February 1). Method for Measuring Aqueous Solubilities of Organic Compounds.

- Amerigo Scientific. (n.d.). This compound.

- (n.d.). 15644-89-0|this compound|4-羟基.

- McMaster University. (2023, August 31). Solubility of Organic Compounds.

- ChemSrc. (n.d.). This compound.

- PubChem. (n.d.). 8-Methoxy-2-methylquinolin-4-ol.

Sources

- 1. 8-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 308133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:15644-89-0 | Chemsrc [chemsrc.com]

- 3. uomosul.edu.iq [uomosul.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

A Theoretical Investigation of 4-Hydroxy-8-methoxy-2-methylquinoline: A Computational Chemistry Whitepaper

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The specific substitutions on the quinoline ring system play a crucial role in modulating these activities. This technical guide focuses on a promising but less-studied derivative, 4-Hydroxy-8-methoxy-2-methylquinoline (HMMQ). While experimental data on HMMQ is limited, theoretical and computational studies provide a powerful, predictive lens to elucidate its structural, electronic, and spectroscopic properties, thereby accelerating its potential for drug discovery and development.

This document serves as an in-depth guide for researchers, scientists, and drug development professionals on conducting a comprehensive theoretical investigation of HMMQ. We will move beyond a mere listing of methods to explain the causality behind computational choices, ensuring a self-validating and robust theoretical protocol.

The Role of Theoretical Studies for Novel Quinoline Derivatives

Experimental synthesis and characterization are indispensable but can be resource-intensive. Theoretical studies, primarily leveraging quantum mechanical calculations, offer a synergistic approach. They allow for:

-

Elucidation of Molecular Structure: Predicting the most stable 3D geometry, bond lengths, and angles.

-

Electronic Property Analysis: Understanding the distribution of electrons through frontier molecular orbital (HOMO-LUMO) analysis and molecular electrostatic potential (MEP) maps. This is critical for predicting reactivity and intermolecular interactions.[2][4]

-

Spectroscopic Characterization: Simulating NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.

-

Prediction of Biological Activity: Using molecular docking to investigate potential interactions with biological targets, such as enzymes or receptors.[5][6]

For a molecule like HMMQ, where empirical data is sparse, a theoretical approach provides a foundational dataset to guide future experimental work.

Core Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust workflow for the theoretical investigation of HMMQ, grounded in widely accepted and validated computational methods.

Step 1: Geometry Optimization and Vibrational Frequency Analysis

The "Why": The first and most critical step is to determine the most stable three-dimensional structure of the molecule. This is its ground electronic state. All subsequent calculations of molecular properties are dependent on this optimized geometry. A frequency calculation is then performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

The "How":

-

Initial Structure: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure. Its chemical formula is C₁₁H₁₁NO₂ and its molecular weight is 189.21 g/mol .[7][8][9]

-

Computational Method: Density Functional Theory (DFT) is the method of choice for its excellent balance of accuracy and computational cost.[1][4][10][11]

-

Software: Gaussian, ORCA, or similar quantum chemistry packages are used to perform the calculations.

-

Validation: The output is checked for the absence of imaginary frequencies, confirming a true energy minimum.

Step 2: Electronic Properties and Reactivity Descriptors

The "Why": Understanding the electronic landscape of HMMQ is key to predicting its chemical reactivity and how it will interact with other molecules. Frontier Molecular Orbital (FMO) theory is a powerful tool in this regard. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO-LUMO energy gap is an indicator of chemical stability.

The "How":

-

FMO Analysis: Using the optimized geometry from Step 1, a single-point energy calculation is performed to obtain the energies and shapes of the HOMO and LUMO.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP surface is calculated to visualize the charge distribution. This map reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding non-covalent interactions.

-

Calculation of Reactivity Descriptors: From the HOMO and LUMO energies, key reactivity indices can be calculated, such as:

-

Electronegativity (χ)

-

Chemical Hardness (η)

-

Chemical Softness (S)

-

Electrophilicity Index (ω)

-

These descriptors provide quantitative measures of the molecule's reactivity.[1][11]

Step 3: Theoretical Spectroscopic Analysis

The "Why": Simulating various spectra (IR, NMR, UV-Vis) provides a theoretical fingerprint of the molecule. This is invaluable for confirming the identity of a synthesized compound by comparing the theoretical spectra with experimental data.

The "How":

-

IR Spectroscopy: The vibrational frequencies calculated in Step 1 can be used to generate a theoretical IR spectrum. The frequencies and intensities of the peaks correspond to the vibrational modes of the molecule.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict the ¹H and ¹³C NMR chemical shifts. These can be compared directly with experimental NMR data.

-

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules.[1][10][11] This method predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The CAM-B3LYP functional is often a good choice for TD-DFT calculations.[4][10]

Step 4: Molecular Docking Studies

The "Why": Given the prevalence of quinoline derivatives in drug discovery, it is highly probable that HMMQ possesses some biological activity. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This allows for the investigation of HMMQ's potential to interact with specific biological targets, such as enzymes implicated in disease.

The "How":

-

Target Selection: A relevant biological target is chosen based on the known activities of similar quinoline derivatives. For example, DNA gyrase for antibacterial activity or a specific kinase for anticancer potential.

-

Ligand and Receptor Preparation: The 3D structure of HMMQ (the ligand) is prepared (e.g., adding hydrogen atoms, assigning charges). The 3D structure of the protein target (the receptor) is obtained from a repository like the Protein Data Bank (PDB).

-

Docking Simulation: Software such as AutoDock, Glide, or GOLD is used to perform the docking. The program samples a large number of possible conformations of the ligand in the active site of the receptor and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The results are analyzed to identify the most likely binding pose and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between HMMQ and the target protein. A lower docking score generally indicates a better binding affinity.[6]

Data Presentation and Visualization

Summary of Computational Parameters

For clarity and reproducibility, all computational parameters should be meticulously documented.

| Parameter | Method/Value | Rationale |

| Geometry Optimization | DFT/B3LYP/6-31G(d,p) | A widely validated and cost-effective method for organic molecules. |

| Frequency Analysis | DFT/B3LYP/6-31G(d,p) | To confirm the optimized structure as a true minimum on the potential energy surface. |

| Electronic Spectra | TD-DFT/CAM-B3LYP/6-311++G(d,p) | CAM-B3LYP is well-suited for charge-transfer excitations, common in such molecules.[4][10] |

| NMR Spectra | DFT/GIAO-B3LYP/6-311+G(2d,p) | The GIAO method provides accurate predictions of NMR chemical shifts. |

| Solvent Effects | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent environment on the molecule's properties. |

Visualizing the Computational Workflow

A clear workflow diagram is essential for understanding the logical progression of the theoretical investigation.

Caption: Computational workflow for the theoretical analysis of this compound.

Tautomerism in 4-Hydroxyquinolines

It is important to recognize that 4-hydroxyquinolines can exist in tautomeric equilibrium with their corresponding 4-quinolone forms. The relative stability of these tautomers can be influenced by substitution and the solvent environment. A comprehensive theoretical study should, therefore, include the optimization of both the hydroxyl and the quinolone tautomers to determine the most stable form under different conditions.

Caption: Tautomeric equilibrium of this compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical investigation of this compound. By following this workflow, researchers can generate a rich dataset of its structural, electronic, spectroscopic, and potential biological properties. These theoretical predictions are not an end in themselves but serve as a powerful guide for targeted experimental synthesis, characterization, and biological evaluation. The insights gained from such studies will undoubtedly accelerate the translation of this promising molecule from a theoretical entity to a tangible asset in the fields of medicine and materials science.

References

- Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ProQuest.

- Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing.

- Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing.

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.

- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. ResearchGate.

- Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Bentham Science.

- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.

- 8-Methoxy-2-methylquinolin-4-ol | C11H11NO2. PubChem.

- 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. National Institutes of Health.

- Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Brieflands.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central.

- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI.

- 8-Methoxy-4-methylquinolin-2(1H)-one | C11H11NO2. PubChem.

- Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry.

- This compound. Amerigo Scientific.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Methoxy-2-methylquinolin-4-ol | C11H11NO2 | CID 308133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. This compound,(CAS# 15644-89-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 10. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]

- 11. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unlocking the Therapeutic Potential of 4-Hydroxy-8-methoxy-2-methylquinoline: A Technical Guide to Future Research

Introduction: The Quinoline Scaffold as a Foundation for Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of pharmacological activities.[1][2][3] From the potent antimalarial effects of chloroquine to the broad-spectrum antibacterial action of fluoroquinolones, the versatility of the quinoline nucleus is well-established.[4][5] Modifications to this foundational structure, through the addition of various functional groups, have historically led to significant advancements in drug development.[2] This guide focuses on a specific, yet under-explored derivative, 4-Hydroxy-8-methoxy-2-methylquinoline , and outlines a strategic roadmap for investigating its therapeutic potential. While direct research on this compound is limited, its structural features—a 4-hydroxyquinoline core, an 8-methoxy group, and a 2-methyl substituent—suggest a high probability of significant biological activity based on extensive research into analogous compounds.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of promising research avenues. We will delve into the scientific rationale for exploring its potential in oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. Each proposed research area is accompanied by detailed, field-proven experimental protocols and workflows, designed to rigorously evaluate the compound's efficacy and mechanism of action. Our approach is grounded in the principles of scientific integrity, providing a logical framework for advancing our understanding of this promising molecule.

Physicochemical Properties of this compound

A thorough understanding of the compound's physicochemical properties is fundamental to designing meaningful biological assays and formulating it for in vivo studies.

| Property | Value | Source |

| CAS Number | 15644-89-0 | [6] |

| Molecular Formula | C₁₁H₁₁NO₂ | [6][7][8] |

| Molecular Weight | 189.21 g/mol | [6][7][8][9][10][11] |

| Appearance | Solid |

Further characterization of properties such as solubility in various solvents, pKa, logP, and stability under different pH and temperature conditions is a critical first step in any research endeavor.

Potential Research Area 1: Anticancer Activity

The 4-hydroxyquinoline (or 4-quinolone) core is a well-established pharmacophore in the design of cytotoxic agents.[4] Furthermore, derivatives of 8-hydroxyquinoline and 8-methoxyquinoline have demonstrated significant antiproliferative effects.[12][13][14][15] This strong precedent suggests that this compound is a prime candidate for investigation as an anticancer agent.

Scientific Rationale